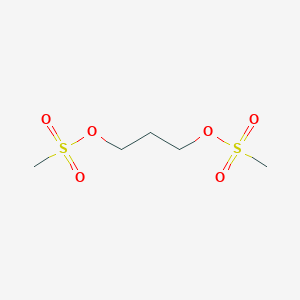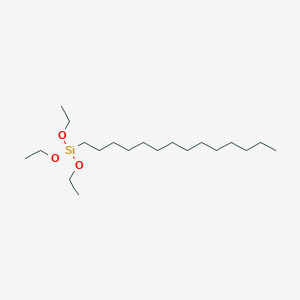
Tetradecyltriethoxysilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetradecyltriethoxysilane (TDES) is a silane coupling agent that has been widely used in various scientific research applications. It is a colorless, transparent liquid that is soluble in organic solvents and water. TDES is mainly used as a surface modifier, adhesion promoter, and crosslinking agent in various fields such as materials science, chemistry, and biology.
作用機序
The mechanism of action of Tetradecyltriethoxysilane is based on its ability to form covalent bonds with various surfaces. Tetradecyltriethoxysilane has a triethoxysilane group that can react with hydroxyl groups on the surface of nanoparticles or polymers. The reaction produces a siloxane bond, which can improve the adhesion and crosslinking between the surface and Tetradecyltriethoxysilane. The hydrophobicity of Tetradecyltriethoxysilane can also modify the surface properties of nanoparticles or polymers, which can affect their physical and chemical properties.
Biochemical and Physiological Effects:
Tetradecyltriethoxysilane has been reported to have low toxicity and biocompatibility, which makes it a suitable candidate for biomedical applications. Tetradecyltriethoxysilane can modify the surface properties of various biomaterials such as titanium, hydroxyapatite, and chitosan, which can improve their biocompatibility and cell adhesion. Moreover, Tetradecyltriethoxysilane can also immobilize enzymes on various surfaces, which can enhance their catalytic activity and stability.
実験室実験の利点と制限
The advantages of using Tetradecyltriethoxysilane in lab experiments are its ease of synthesis, low toxicity, and biocompatibility. Tetradecyltriethoxysilane can modify the surface properties of various materials, which can improve their physical and chemical properties. However, the limitations of using Tetradecyltriethoxysilane in lab experiments are its hydrophobicity, which can affect the dispersibility of nanoparticles or polymers in aqueous solutions. Moreover, the reaction between Tetradecyltriethoxysilane and the surface functional groups can be affected by the pH, temperature, and reaction time, which can affect the yield and quality of the modified materials.
将来の方向性
The future directions of Tetradecyltriethoxysilane research are to explore its potential applications in various fields such as drug delivery, tissue engineering, and biosensors. Tetradecyltriethoxysilane can be used to modify the surface properties of various drug delivery systems such as liposomes, nanoparticles, and micelles, which can improve their stability and targeting efficiency. Moreover, Tetradecyltriethoxysilane can also be used to modify the surface properties of various tissue engineering scaffolds, which can improve their biocompatibility and cell adhesion. Furthermore, Tetradecyltriethoxysilane can be used to immobilize various biomolecules such as antibodies, enzymes, and DNA, which can enhance the sensitivity and specificity of biosensors.
Conclusion:
In conclusion, Tetradecyltriethoxysilane is a versatile silane coupling agent that has been widely used in various scientific research applications. Tetradecyltriethoxysilane can modify the surface properties of various materials, which can improve their physical and chemical properties. Tetradecyltriethoxysilane has low toxicity and biocompatibility, which makes it a suitable candidate for biomedical applications. The future directions of Tetradecyltriethoxysilane research are to explore its potential applications in various fields such as drug delivery, tissue engineering, and biosensors.
合成法
Tetradecyltriethoxysilane can be synthesized by the reaction of 1-bromotetradecane with triethoxysilane in the presence of a base such as sodium hydride. The reaction produces Tetradecyltriethoxysilane and sodium bromide as a byproduct. The yield of Tetradecyltriethoxysilane can be improved by optimizing the reaction conditions such as temperature, pressure, and reaction time.
科学的研究の応用
Tetradecyltriethoxysilane has been extensively used in various scientific research applications such as surface modification of nanoparticles, preparation of polymer composites, and immobilization of enzymes. Tetradecyltriethoxysilane can modify the surface properties of nanoparticles by forming a covalent bond with the surface functional groups. This modification can improve the stability, dispersibility, and biocompatibility of nanoparticles. Tetradecyltriethoxysilane can also improve the mechanical properties and thermal stability of polymer composites by crosslinking the polymer chains. Moreover, Tetradecyltriethoxysilane can immobilize enzymes on various surfaces such as glass, silica, and metal oxide, which can enhance the catalytic activity and stability of enzymes.
特性
CAS番号 |
16153-27-8 |
|---|---|
製品名 |
Tetradecyltriethoxysilane |
分子式 |
C20H44O3Si |
分子量 |
360.6 g/mol |
IUPAC名 |
triethoxy(tetradecyl)silane |
InChI |
InChI=1S/C20H44O3Si/c1-5-9-10-11-12-13-14-15-16-17-18-19-20-24(21-6-2,22-7-3)23-8-4/h5-20H2,1-4H3 |
InChIキー |
SVKDNKCAGJVMMY-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCC[Si](OCC)(OCC)OCC |
正規SMILES |
CCCCCCCCCCCCCC[Si](OCC)(OCC)OCC |
その他のCAS番号 |
16153-27-8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



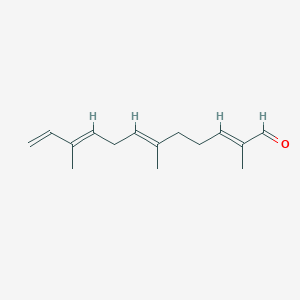
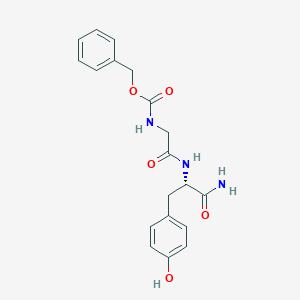


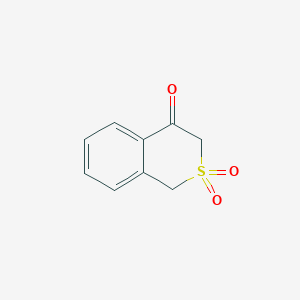
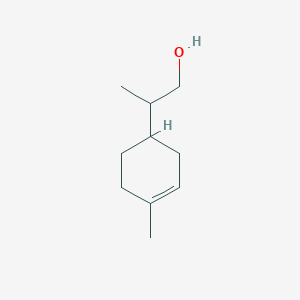

![3-Ethoxybenzo[d]isothiazole 1,1-dioxide](/img/structure/B100248.png)

![2-[(3-Bromophenyl)carbamoyl]benzoic acid](/img/structure/B100250.png)


![Furo[2,3-b]furan-2(3H)-one, tetrahydro-6a-methyl-](/img/structure/B100256.png)
